molecular formula C15H12N4O B3874683 N-(3-phenyl-1H-pyrazol-5-yl)nicotinamide

N-(3-phenyl-1H-pyrazol-5-yl)nicotinamide

Cat. No. B3874683
M. Wt: 264.28 g/mol
InChI Key: JGBXPAGDBKWLFD-UHFFFAOYSA-N
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Description

Pyrazoles represent an important structural subunit in natural products and drug molecules. Due to their unique pharmacological properties and biological activities, they occupy an important position in heterocyclic chemistry . Many small-molecule drugs contain the pyrazole moiety .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method involves the reaction of hydrazonoyl chlorides with Erlenmeyer thioazlactones to afford functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines .


Molecular Structure Analysis

The pyrazole ring is a five-membered structure with two nitrogen atoms. The specific positions of these atoms can influence the properties and reactivity of the molecule .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, nitrile imines, versatile reactive intermediates recognized as linear-type 1,3-dipoles, are extensively used in 1,3-dipolar cycloaddition reactions for constructing biologically potent five-membered heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific substituents attached to the pyrazole ring. These properties can influence the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives have been shown to exhibit antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on the specific compound and its biological activity. Some pyrazole derivatives have been shown to exhibit cytotoxic activity .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in developing new pyrazole-based compounds for various applications, including as potential antileishmanial and antimalarial agents .

properties

IUPAC Name

N-(5-phenyl-1H-pyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(12-7-4-8-16-10-12)17-14-9-13(18-19-14)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBXPAGDBKWLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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